[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and catalysis. This specific compound features a cyclohexyl group substituted with a methyl and an isopropyl group, bonded to a triphenylgermane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl precursor, which is (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexanol.
Formation of the Organogermanium Compound: The cyclohexyl precursor is then reacted with triphenylgermanium chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired organogermanium compound.
Industrial Production Methods
Industrial production of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The triphenylgermane moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Various reduced organogermanium species.
Substitution: Compounds with different functional groups replacing the triphenylgermane moiety.
Wissenschaftliche Forschungsanwendungen
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and therapeutic properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.
Interaction with Cellular Components: Affecting cellular processes and signaling pathways.
Catalytic Activity: Acting as a catalyst in chemical reactions, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylsilane
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylstannane
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylplumbane
Uniqueness
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Eigenschaften
CAS-Nummer |
651032-59-6 |
---|---|
Molekularformel |
C28H34Ge |
Molekulargewicht |
443.2 g/mol |
IUPAC-Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-triphenylgermane |
InChI |
InChI=1S/C28H34Ge/c1-22(2)27-20-19-23(3)21-28(27)29(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22-23,27-28H,19-21H2,1-3H3/t23-,27+,28-/m1/s1 |
InChI-Schlüssel |
QOLJOROPMWLQQJ-KEKPKEOLSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.